![molecular formula C15H20FN5O3 B13431741 (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate is a synthetic organic compound that features an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(4-morpholinyl)aniline and (2R)-1-chloro-2-propanol.
Azidation: The azido group is introduced via a nucleophilic substitution reaction using sodium azide.
Coupling Reaction: The fluoro-substituted aromatic amine is coupled with the azido-propanol intermediate under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The azido group can undergo oxidation to form nitrene intermediates.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitrene intermediates which can further react to form various products.
Reduction: Conversion of the azido group to an amine.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Click Chemistry: The azido group can participate in click chemistry reactions, making it useful for bioconjugation and materials science.
Fluorine Chemistry: The presence of a fluoro group can influence the reactivity and properties of the compound.
Biology
Bioconjugation: The compound can be used to label biomolecules via click chemistry.
Drug Development:
Medicine
Diagnostic Imaging: The compound could be used as a precursor for radiolabeled imaging agents.
Therapeutics: Potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry
Materials Science: The compound could be used in the synthesis of novel materials with unique properties.
Chemical Biology: Applications in the study of biological systems through chemical probes.
Wirkmechanismus
The mechanism of action of (2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate would depend on its specific application. For example, in bioconjugation, the azido group reacts with alkynes to form stable triazole linkages. In drug development, the compound’s interaction with molecular targets such as enzymes or receptors would be key to its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-1-Azido-3-[[3-fluoro-4-(4-piperidinyl)phenyl]amino]-2-propanol 2-Acetate: Similar structure but with a piperidine ring instead of a morpholine ring.
(2R)-1-Azido-3-[[3-chloro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
Morpholine Ring: The presence of a morpholine ring can influence the compound’s solubility and reactivity.
Fluoro Group: The fluoro group can affect the compound’s electronic properties and interactions with biological targets.
Eigenschaften
Molekularformel |
C15H20FN5O3 |
|---|---|
Molekulargewicht |
337.35 g/mol |
IUPAC-Name |
[(2R)-1-azido-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-yl] acetate |
InChI |
InChI=1S/C15H20FN5O3/c1-11(22)24-13(10-19-20-17)9-18-12-2-3-15(14(16)8-12)21-4-6-23-7-5-21/h2-3,8,13,18H,4-7,9-10H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
MQMBZUVROTXWIZ-CYBMUJFWSA-N |
Isomerische SMILES |
CC(=O)O[C@H](CNC1=CC(=C(C=C1)N2CCOCC2)F)CN=[N+]=[N-] |
Kanonische SMILES |
CC(=O)OC(CNC1=CC(=C(C=C1)N2CCOCC2)F)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


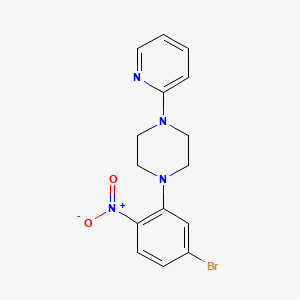
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)

![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
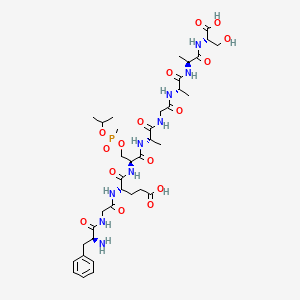
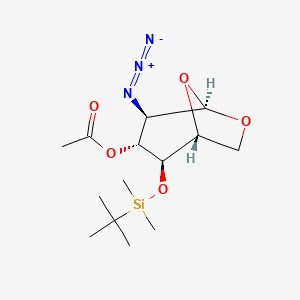
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)
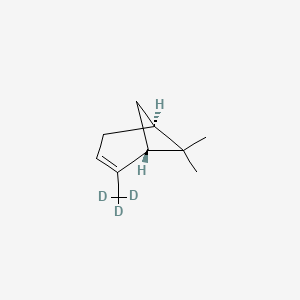
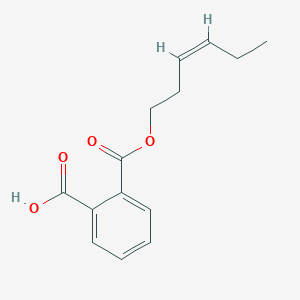


![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431726.png)
![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
